
2-oxo-4aH-quinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-4aH-quinoline-7-carboxylic acid: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The structure of this compound consists of a quinoline ring system with a carboxylic acid group at the 7th position and a keto group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-4aH-quinoline-7-carboxylic acid can be achieved through several methods. One common method involves the cyclization of 2-aminobenzoylacetates with formic acid under acidic conditions. Another method includes the reaction of 2-aminobenzoylacetates with glyoxylic acid in the presence of a catalyst. These reactions typically require heating and can be carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-oxo-4aH-quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are commonly employed.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-hydroxyquinoline derivatives.
Substitution: Esters, amides, and other functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-oxo-4aH-quinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery.
Medicine: It is explored for its potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-oxo-4aH-quinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Quinoline-2,4-dione: Similar in structure but lacks the carboxylic acid group at the 7th position.
2-hydroxyquinoline: Similar but has a hydroxyl group instead of a keto group at the 2nd position.
Quinoline-7-carboxylic acid: Similar but lacks the keto group at the 2nd position.
Uniqueness: 2-oxo-4aH-quinoline-7-carboxylic acid is unique due to the presence of both the keto group at the 2nd position and the carboxylic acid group at the 7th position. This unique combination of functional groups contributes to its diverse chemical reactivity and broad spectrum of biological activities .
Eigenschaften
Molekularformel |
C10H7NO3 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-oxo-4aH-quinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-6H,(H,13,14) |
InChI-Schlüssel |
TWUZCWUKBDRSMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=O)C=CC21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B12344686.png)
![5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione](/img/structure/B12344694.png)
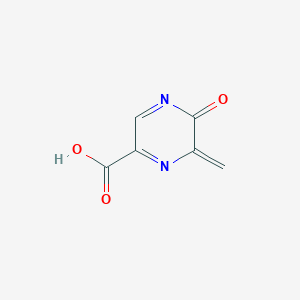

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12344708.png)
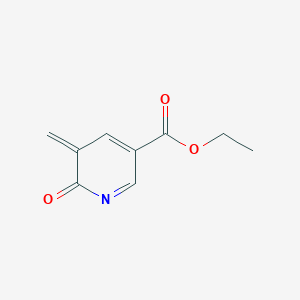
![2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12344713.png)

![2-Methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12344738.png)

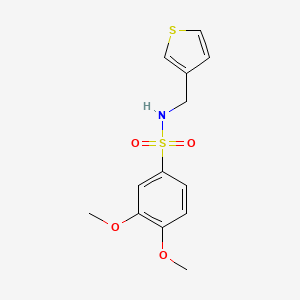
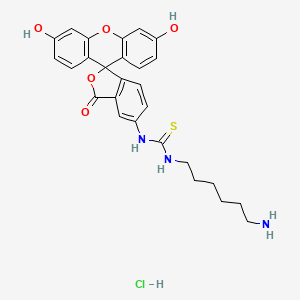
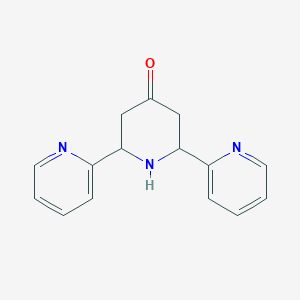
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12344764.png)
